molecular formula C15H14N6 B3822954 3-[2-(1H-benzimidazol-2-yl)ethyl-methylamino]pyrazine-2-carbonitrile

3-[2-(1H-benzimidazol-2-yl)ethyl-methylamino]pyrazine-2-carbonitrile

Cat. No.: B3822954
M. Wt: 278.31 g/mol
InChI Key: HOKFBGDPZBIWTA-UHFFFAOYSA-N
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Description

3-[2-(1H-benzimidazol-2-yl)ethyl-methylamino]pyrazine-2-carbonitrile is a complex organic compound that features a benzimidazole moiety linked to a pyrazine ring via an ethyl-methylamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-benzimidazol-2-yl)ethyl-methylamino]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, which can be synthesized by the condensation of ortho-phenylenediamine with a suitable aldehyde under acidic conditions . The resulting benzimidazole is then reacted with an appropriate alkylating agent to introduce the ethyl-methylamino group. Finally, the pyrazine ring is constructed through cyclization reactions involving nitriles and other suitable reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-benzimidazol-2-yl)ethyl-methylamino]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and pyrazine rings can be oxidized under strong oxidative conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole and pyrazine rings.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Various substituted benzimidazole and pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(1H-benzimidazol-2-yl)ethyl-methylamino]pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with various biological targets, including DNA and proteins, which can lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core and exhibit various biological activities.

    Pyrazine derivatives: Compounds such as pyrazinamide and phenazine have similar pyrazine rings and are used in medicinal chemistry.

Uniqueness

3-[2-(1H-benzimidazol-2-yl)ethyl-methylamino]pyrazine-2-carbonitrile is unique due to the combination of the benzimidazole and pyrazine moieties, which may confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various applications .

Properties

IUPAC Name

3-[2-(1H-benzimidazol-2-yl)ethyl-methylamino]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6/c1-21(15-13(10-16)17-7-8-18-15)9-6-14-19-11-4-2-3-5-12(11)20-14/h2-5,7-8H,6,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKFBGDPZBIWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=NC2=CC=CC=C2N1)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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